(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide
Description
Properties
IUPAC Name |
N'-(1,4-dimethyl-6-oxopyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-10-7-13(20)18(2)14(17-10)15-9-16-23-8-11-3-5-12(6-4-11)19(21)22/h3-7,9H,8H2,1-2H3,(H,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGNJLOKKRSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N=CNOCC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C(=N1)/N=C/NOCC2=CC=C(C=C2)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is synthesized through a reversible addition-fragmentation chain transfer (raft) copolymerization reaction. This suggests that it may interact with various biological targets, depending on the specific functional groups present in the compound.
Mode of Action
The compound’s mode of action is likely related to its chemical structure and the presence of specific functional groups. The compound is obtained through a RAFT copolymerization reaction, which suggests that it may interact with its targets through hydrogen bonding. .
Biochemical Pathways
Given its method of synthesis, it may be involved in pathways related to polymerization and hydrogen bonding.
Pharmacokinetics
Its high ionic conductivity suggests that it may have good bioavailability.
Result of Action
Its synthesis through a raft copolymerization reaction suggests that it may have effects related to polymerization and hydrogen bonding.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect its ionic conductivity. .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
Key Comparative Insights
Electronic Effects: The target compound’s 4-nitrophenyl group confers strong electron-withdrawing properties, contrasting with the electron-donating methoxy groups in ’s compound. This difference may alter reactivity in nucleophilic environments or binding affinities in biological systems .
Steric and Solubility Considerations :
- ’s compound contains bulky tert-butyldimethylsilyl (TBDMS) and bis(aryl)methoxy groups, which increase hydrophobicity and steric hindrance compared to the target compound’s nitroaryl substituent .
- The hydroxy group in ’s derivatives enhances hydrophilicity, suggesting better aqueous solubility than the nitroaryl-methoxy group in the target compound .
Biological Implications: The unsaturated dihydropyrimidinone core in the target compound may facilitate planar interactions with biological targets (e.g., enzymes or DNA), whereas the saturated analogs in could adopt more flexible conformations, altering target selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
